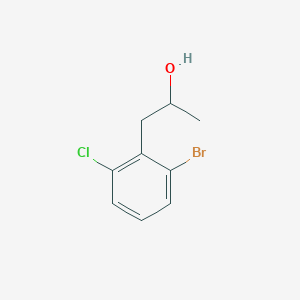

1-(2-Bromo-6-chlorophenyl)propan-2-ol

説明

1-(2-Bromo-6-chlorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrClO and a calculated molecular weight of 249.35 g/mol. The compound features a propan-2-ol backbone attached to a 2-bromo-6-chlorophenyl group. This structure confers unique physicochemical properties, including polarity influenced by the hydroxyl group and steric/electronic effects from the halogen substituents.

特性

分子式 |

C9H10BrClO |

|---|---|

分子量 |

249.53 g/mol |

IUPAC名 |

1-(2-bromo-6-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrClO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 |

InChIキー |

CSBPBSVBONMGJP-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=C(C=CC=C1Br)Cl)O |

製品の起源 |

United States |

類似化合物との比較

3-(2-Bromo-6-fluorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₁BrFNO₂ (as listed, though discrepancies exist in the evidence) .

- Key Differences: Substituent Position: Bromine at position 2 and fluorine at position 6 on the phenyl ring, compared to bromine at 2 and chlorine at 6 in the target compound. Functional Group: Propan-1-ol (primary alcohol) vs. propan-2-ol (secondary alcohol). Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine could influence electronic interactions with biological targets .

3-(4-Bromo-2-chlorophenyl)propanoic Acid

- Molecular Formula: C₁₁H₈ClFN₂O₂ (as listed in the evidence, though inconsistencies are noted) .

- Key Differences: Substituent Position: Bromine at position 4 and chlorine at position 2 on the phenyl ring. Functional Group: Propanoic acid (carboxylic acid) vs. propan-2-ol (alcohol). Impact: The carboxylic acid group introduces higher acidity (pKa ~4.8) compared to the alcohol (pKa ~16–18), affecting ionization state and membrane permeability. The altered halogen positions may reduce steric hindrance compared to the target compound .

Pharmacologically Active Analogues

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Molecular Formula : C₂₃H₂₉N₃O₆ (estimated from ).

- Key Differences: Core Structure: Indole ring system vs. simple phenyl group. Functional Groups: Additional methoxy and methoxymethyl substituents, as well as an ethylamino side chain. Pharmacological Data: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic activity, and hypotensive effects . Impact: The indole moiety and extended side chain likely enhance receptor interactions, suggesting that the target compound’s simpler structure may lack these specific pharmacological properties unless modified .

Derivatives with Heterocyclic Modifications

1-(2-Bromo-6-chlorophenyl)indolin-2-one

- Molecular Formula: C₁₄H₉BrClNO .

- Key Differences: Core Structure: Indolin-2-one (a bicyclic lactam) replaces the propan-2-ol chain. This contrasts with the target compound’s flexible alcohol group, which may prioritize different metabolic pathways .

Implications for Research

- Functional Group Optimization : Secondary alcohols (propan-2-ol) may offer metabolic stability over primary alcohols (propan-1-ol) due to reduced oxidation susceptibility .

- Pharmacological Potential: While the target compound lacks direct activity data, analogues with indole or adrenoceptor-targeting groups suggest avenues for structural modification to achieve specific biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。